molecular formula C20H22N4O4 B2550875 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034398-37-1

2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2550875
CAS No.: 2034398-37-1
M. Wt: 382.42
InChI Key: DDXIMROTPLSWSY-SHTZXODSSA-N
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Description

2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenoxy group, a cyanopyrazinyl group, and a cyclohexylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Cyanopyrazinyl Group: This involves the reaction of pyrazine with a cyanating agent to introduce the cyano group.

    Cyclohexylacetamide Formation: The cyclohexyl group is introduced through a cyclization reaction, followed by the formation of the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-hydroxyphenoxy derivatives.

    Reduction: Formation of aminopyrazinyl derivatives.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-17-4-2-3-5-18(17)27-13-19(25)24-14-6-8-15(9-7-14)28-20-16(12-21)22-10-11-23-20/h2-5,10-11,14-15H,6-9,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXIMROTPLSWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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